molecular formula C11H13NO4S B12580264 N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide CAS No. 591249-29-5

N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide

Cat. No.: B12580264
CAS No.: 591249-29-5
M. Wt: 255.29 g/mol
InChI Key: JOYGQEGNSRFBEG-SNVBAGLBSA-N
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Description

N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide is a chemical compound with a complex structure that includes a phenyl group, a methanesulfonamide group, and an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide typically involves the reaction of a phenylmethanesulfonamide derivative with an oxolan-2-one compound under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, diols, and substituted phenylmethanesulfonamide compounds .

Scientific Research Applications

N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxolan ring and methanesulfonamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

591249-29-5

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

N-[4-[(2R)-5-oxooxolan-2-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C11H13NO4S/c1-17(14,15)12-9-4-2-8(3-5-9)10-6-7-11(13)16-10/h2-5,10,12H,6-7H2,1H3/t10-/m1/s1

InChI Key

JOYGQEGNSRFBEG-SNVBAGLBSA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC=C(C=C1)[C@H]2CCC(=O)O2

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2CCC(=O)O2

Origin of Product

United States

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